1,5-dimethylimidazol-4-amine is a heterocyclic organic compound with the molecular formula . This compound features an imidazole ring substituted with two methyl groups and an amino group, making it a valuable structure in various chemical and biological applications. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The compound can be synthesized through various chemical routes, typically involving the cyclization of appropriate precursors. Its production is relevant in both academic research and industrial applications due to its unique properties and reactivity.
1,5-dimethylimidazol-4-amine is classified as an imidazole derivative. Imidazoles are five-membered aromatic heterocycles containing two nitrogen atoms, which can exhibit diverse chemical behavior due to their ability to participate in hydrogen bonding and coordination with metal ions.
The synthesis of 1,5-dimethylimidazol-4-amine commonly involves the cyclization of 4,5-dimethylimidazole with ammonia or other amine sources. This reaction is typically catalyzed and conducted under controlled conditions, often utilizing solvents such as dimethyl sulfoxide (DMSO) to enhance yield and purity.
Technical Details:
The molecular structure of 1,5-dimethylimidazol-4-amine can be represented by its structural formula:
1,5-dimethylimidazol-4-amine can undergo several types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to yield corresponding amines or other reduced forms.
Substitution Reactions: The methyl groups can be substituted with various functional groups through nucleophilic or electrophilic substitution.
Common Reagents:
The mechanism of action for 1,5-dimethylimidazol-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thus affecting metabolic pathways. Additionally, its structure allows for interactions with nucleic acids and proteins, influencing cellular functions and signaling pathways.
1,5-dimethylimidazol-4-amine is typically a colorless to pale yellow solid at room temperature. Its solubility varies based on solvent polarity.
The compound is stable under normal conditions but may react with strong oxidizing agents. It exhibits basic properties due to the presence of the amino group.
Relevant Data:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in polar solvents |
1,5-dimethylimidazol-4-amine has a wide range of applications across various scientific fields:
Chemistry: It serves as a key building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is utilized in studying enzyme mechanisms and as a biochemical probe in assays.
Medicine: It shows potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Its utility extends to the production of pharmaceuticals, agrochemicals, and functional materials.
Regioselective bromination at the C4-position of 1,5-dimethylimidazole generates a critical electrophilic intermediate for subsequent amination. This process employs N-bromosuccinimide (NBS) in dimethylformamide (DMF) at ambient temperature, achieving 80% yield with high C4 selectivity. The reaction exploits the electron-deficient character of the imidazolium ring, where the C4 position is most susceptible to electrophilic attack due to resonance stabilization of the transition state [4]. The resulting 4-bromo-1,5-dimethylimidazole undergoes regioselective mono-dehalogenation using isopropyl magnesium chloride (iPrMgCl) in THF at -25°C (92% yield), preserving the C4 bromide for nucleophilic displacement [4].
Amination proceeds via SN₂ reaction with ammonia under pressurized conditions (5 bar NH₃, 100°C) in ethanol/water, yielding 1,5-dimethylimidazol-4-amine. Key challenges include controlling N-alkylation side reactions, mitigated through stoichiometric optimization (3:1 NH₃:halide ratio) and phase-transfer catalysts (tetrabutylammonium bromide), enhancing yields to 75% [4]. Alternative azide reduction pathways (NaN₃/LiAlH₄) are less efficient (<60%) due to competing reduction of the imidazole ring [7].
Table 1: Bromination-Amination Sequence Optimization
Step | Reagents/Conditions | Yield (%) | Selectivity |
---|---|---|---|
Dibromination | NBS, DMF, rt, 6h | 80 | C4/C5 = 9:1 |
Regioselective Debromination | iPrMgCl, THF, -25°C, 1h | 92 | C5 >98% |
Amination | NH₃ (5 bar), EtOH/H₂O, 100°C, 12h | 75 | N-alkylation <5% |
Microwave irradiation enables direct imidazole ring formation via solventless condensation of 1,2-dicarbonyls, aldehydes, and ammonium acetate. This method achieves 85-92% yields of 1,5-dimethylimidazol-4-amine precursors within 10-15 minutes, compared to 6-24 hours under conventional heating [3] [5]. The reaction employs in situ generation of imine intermediates from aminoacetaldehyde dimethyl acetal, followed by cyclodehydration with acetylacetone under microwave irradiation (300W, 140°C). Key advantages include:
Green chemistry metrics demonstrate superiority: E-factor (0.32 vs. 5.6 for solution-phase), atom economy (78% vs. 65%), and PMI (Process Mass Intensity) of 3.2. Scale-up to kilogram batches (Biotage Initiator+™ reactor) maintains consistency with <2% yield variation [5].
TosMIC (p-toluenesulfonylmethyl isocyanide) enables [3+2] cycloadditions with N-vinylacetamides under palladium catalysis to construct the imidazole core. Optimized conditions use Pd(PPh₃)₄ (5 mol%) and KO^tBu in THF at 60°C, yielding 82% of 1,5-dimethyl-4-aminoimidazole derivatives with >20:1 regioselectivity [3] [5]. The mechanism involves:
Copper-catalyzed variants (CuI/1,10-phenanthroline) using in situ-generated imines from 2-amino-1,1-dimethoxypropane show broader functional group tolerance (halogens, nitriles, esters) but lower yields (65-70%). TosMIC decomposition (<15%) remains a limitation, minimized through slow addition techniques [3].
Schiff base formation at the C4-amino group provides access to pharmacologically active derivatives. Condensation of 1,5-dimethylimidazol-4-amine with substituted benzaldehydes in anhydrous ethanol (reflux, 4h) achieves 80-94% yields [1] [10]. Electronic effects dominate regioselectivity:
Table 2: Imine Condensation Efficiency with Benzaldehyde Derivatives
Substituent | Yield (%) | Reaction Time (h) | Electronic Parameter (σ) |
---|---|---|---|
4-OMe | 92 | 3 | -0.27 |
4-Cl | 88 | 4 | 0.23 |
4-NO₂ | 76 | 24 | 0.78 |
2-OH | 81 | 6 | 0.12 |
3,5-(OMe)₂ | 85 | 5 | -0.20 |
Lewis acid catalysis (ZnCl₂, Sc(OTf)₃) accelerates condensation with ketones (acetone, cyclohexanone), typically unreactive under standard conditions. ZnCl₂ (10 mol%) in toluene (80°C) achieves 70% conversion to N-isopropylidene derivatives within 8h [9].
Kilogram-scale production employs a three-step sequence:
Critical process parameters include:
Continuous flow hydrogenation (H-Cube Pro®) replaces batch amination, reducing reaction time from 24h to 30 minutes at 100°C/50 bar H₂ with Raney Ni catalyst. Purification integrates melt crystallization (40-45°C) followed by vacuum sublimation (0.1 mbar, 80°C) to achieve >99.5% purity meeting pharmaceutical grade specifications. Residual metal removal employs Chelex® resin columns (0.5 ppm Cu) [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2